molecular formula C20H18O5S B5109215 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate

Cat. No. B5109215
M. Wt: 370.4 g/mol
InChI Key: WYHIXHJWTICXKQ-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C20H18O5S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate is 370.08749484 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Compounds with a chromone ring, similar to the one in 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate, have been reported to exhibit significant antimicrobial properties. For instance, Tiwari et al. (2018) synthesized derivatives that showed potent antibacterial and antifungal activities, with specific compounds demonstrating a high level of effectiveness against bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Tiwari et al., 2018).

Anti-Inflammatory and Anti-Allergic Applications

Yoo et al. (2017) studied a coumarin derivative, closely related to the compound , which showed inhibitory effects on allergic inflammatory responses in rat basophilic leukemia cells. The compound effectively inhibited mast cell degranulation, a key process in allergic reactions, suggesting its potential use in treating allergic disorders (Yoo, Lee, & Lee, 2017).

Cancer Research

Chromone derivatives have been explored for their potential in cancer treatment. A study by Mun et al. (2012) on 2,2-dimethyl-2H-chromene-based compounds indicated their potential as inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, which plays a critical role in tumor growth. These findings highlight the potential of chromone derivatives in developing new anticancer therapies (Mun et al., 2012).

Applications in Fluorescence and Metal Interaction Studies

Gülcan et al. (2022) explored the fluorescent properties of benzo[c]chromen-6-one derivatives, finding that certain compounds showed fluorescence enhancement in the presence of metals. This research points to the application of such compounds in fluorescence spectroscopy and potentially in sensing applications (Gülcan et al., 2022).

Potential in Neurological Disorder Treatment

Li et al. (2014) synthesized a tetracyclic butyrophenone with similarities to the compound , showing potent binding to certain neurological receptors. This compound demonstrated potential as a treatment for neuropsychiatric and neurological disorders, indicating the potential of similar compounds in this field (Li et al., 2014).

properties

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5S/c1-12-6-8-14(9-7-12)26(22,23)25-18-11-10-16-15-4-3-5-17(15)20(21)24-19(16)13(18)2/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHIXHJWTICXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate
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6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate
Reactant of Route 3
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate
Reactant of Route 4
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate
Reactant of Route 5
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate

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